molecular formula C15H17N3O2 B571996 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid CAS No. 1233025-87-0

2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid

Cat. No.: B571996
CAS No.: 1233025-87-0
M. Wt: 271.32
InChI Key: GUJVKXQAQFUVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid is an organic compound with the molecular formula C15H18N3O2 It is a derivative of quinazoline and piperidine, which are both significant in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid typically involves the reaction of quinazoline derivatives with piperidine. One common method involves the use of 2,4-dichloro-6,7-dimethoxyquinazoline as a starting material, which reacts with piperidine under specific conditions to form the desired product . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with the addition of a base like N,N-diisopropylethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, which is a key regulatory system for bacterial communication and biofilm formation . This inhibition can reduce bacterial virulence and resistance to antibiotics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid is unique due to its specific structure, which combines the quinazoline and piperidine moieties. This combination imparts distinct biological activities, particularly its ability to inhibit quorum sensing and biofilm formation in bacteria . This makes it a valuable compound for developing new antimicrobial agents that can overcome resistance mechanisms.

Properties

IUPAC Name

2-(4-piperidin-1-ylquinazolin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14(20)9-11-4-5-13-12(8-11)15(17-10-16-13)18-6-2-1-3-7-18/h4-5,8,10H,1-3,6-7,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJVKXQAQFUVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677483
Record name [4-(Piperidin-1-yl)quinazolin-6-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233025-87-0
Record name [4-(Piperidin-1-yl)quinazolin-6-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.